Fosnetupitant is a water-soluble, N-phosphoryloxymethyl prodrug of netupitant. [, , ] It is classified as a neurokinin-1 (NK1) receptor antagonist (NK1RA). [, , , , ] In scientific research, fosnetupitant serves as a valuable tool for investigating the role of NK1 receptors in various physiological and pathological processes. It is frequently employed in preclinical and clinical studies aimed at understanding the therapeutic potential of NK1 receptor antagonism in conditions such as chemotherapy-induced nausea and vomiting (CINV). [, , , , ]
While the provided abstracts do not detail specific synthesis methods for fosnetupitant, they indicate that it is a phosphorylated prodrug of netupitant. [, ] This suggests that the synthesis likely involves introducing a phosphoryloxymethyl group onto the netupitant molecule to enhance its water solubility. Further investigation into patent literature or chemical synthesis databases is recommended for a detailed synthesis protocol.
Although the abstracts do not provide a detailed molecular structure for fosnetupitant, they mention it is a chloride hydrochloride salt. [] This indicates that the molecule likely carries a positive charge on the piperazine nitrogen, neutralized by chloride and hydrochloride counterions. Detailed structural information, including bond lengths, angles, and spatial conformation, requires examination of crystallographic data or computational modeling studies.
Fosnetupitant acts as a prodrug, rapidly converting into its active form, netupitant, in the body. [, , ] Netupitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. [, , ] By blocking the binding of Substance P, a neuropeptide involved in nausea and vomiting signaling, to NK1 receptors, fosnetupitant effectively disrupts the transmission of these signals in the central nervous system. [, , , , , ] This mechanism of action makes fosnetupitant effective in preventing acute and delayed nausea and vomiting associated with highly emetogenic chemotherapy. [, , , , , ]
The provided abstracts highlight the water solubility of fosnetupitant, a crucial property that enables its intravenous administration. [, , ] This characteristic distinguishes it from its parent compound, netupitant, which requires excipients or solubility enhancers for intravenous delivery. [, ] Detailed analysis of its physical and chemical properties, such as melting point, boiling point, logP, and pKa, would require examination of its chemical specification sheets or consultation of chemical databases.
The primary scientific application of fosnetupitant lies in its use as a pharmacological tool for investigating NK1 receptor antagonism. [, , , , ] It serves as a valuable agent in preclinical models to explore the physiological and pathological roles of NK1 receptors. In clinical research, fosnetupitant, often in combination with other antiemetics like palonosetron and dexamethasone, has shown significant efficacy in preventing CINV, specifically in patients undergoing highly emetogenic chemotherapy regimens. [, , , , , , ] Studies have investigated its use in various cancer types, including breast cancer and those receiving cisplatin-based chemotherapy. [, , , , , , , , ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9